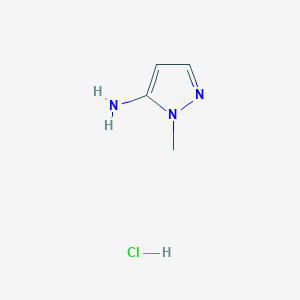

1-methyl-1H-pyrazol-5-amine hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-Methyl-1H-pyrazol-5-amine is a chemical compound with the CAS Number: 1192-21-8 . It has a molecular weight of 97.12 and is typically stored in a dark place, under an inert atmosphere, at room temperature . It is a solid in physical form .

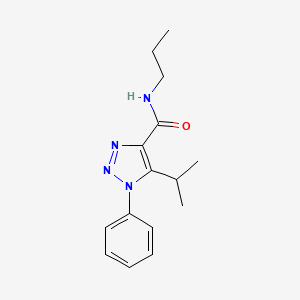

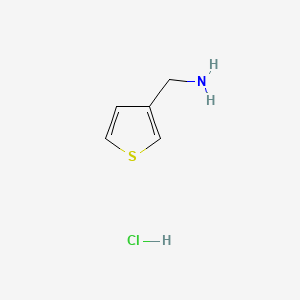

Molecular Structure Analysis

The InChI code for 1-methyl-1H-pyrazol-5-amine is 1S/C4H7N3/c1-7-4(5)2-3-6-7/h2-3H,5H2,1H3 . The InChI key is JESRNIJXVIFVOV-UHFFFAOYSA-N .Chemical Reactions Analysis

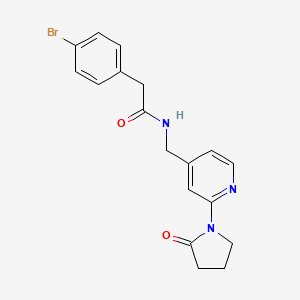

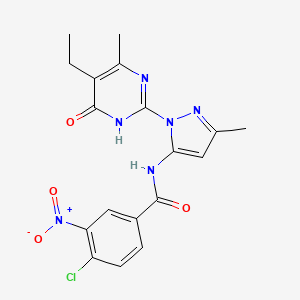

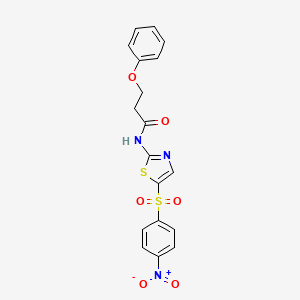

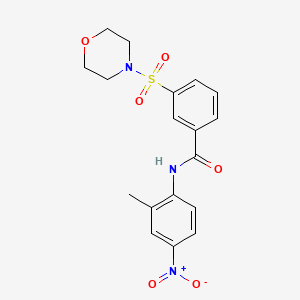

The amino group in 1-methyl-1H-pyrazol-5-amine is a common reaction center and can react with acids or acyl groups to form corresponding salts or amides . Additionally, 5-amino-pyrazoles have been found to be potent reagents in organic and medicinal synthesis .Physical and Chemical Properties Analysis

1-Methyl-1H-pyrazol-5-amine is a dark red solid at room temperature and pressure . It is slightly soluble in chloroform and dichloromethane, and has some solubility in alcohol solvents and strongly polar dimethyl sulfoxide .Safety and Hazards

Orientations Futures

1-Methyl-1H-pyrazol-5-amine can be used as an intermediate in organic synthesis and medicinal chemistry . It can be used for the modification and synthesis of drug molecules and biologically active molecules . In organic transformation, the amino group in 1-methyl-1H-pyrazol-5-amine, which has significant basicity and nucleophilicity, can undergo a series of nucleophilic substitution reactions to obtain derived pyrazole compounds .

Mécanisme D'action

Target of Action

It’s known that the compound can be used as an organic synthesis and pharmaceutical intermediate , implying that it may interact with various biological targets depending on the specific derivative synthesized.

Mode of Action

The amine group in the compound is a common reactive center that can react with acids or acyl groups to form corresponding salts or amides . This suggests that the compound might interact with its targets through nucleophilic substitution reactions or addition reactions with carbonyl compounds .

Action Environment

It’s worth noting that the compound should be stored under inert atmosphere at room temperature , suggesting that exposure to certain environmental conditions might affect its stability.

Propriétés

IUPAC Name |

2-methylpyrazol-3-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7N3.ClH/c1-7-4(5)2-3-6-7;/h2-3H,5H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAEUMLXAERFGDZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC=N1)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8ClN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

133.58 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(2-Methoxyphenyl)methyl]-1,3-dihydroquinoxalin-2-one](/img/structure/B2914353.png)

![2-(3,5-difluorobenzyl)-6-(morpholinosulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2914356.png)

![4-[Benzyl(methyl)amino]oxolan-3-ol](/img/structure/B2914358.png)

![2-[1-(9H-fluoren-9-ylmethoxycarbonylamino)cyclobutyl]-1H-imidazole-5-carboxylic acid](/img/structure/B2914362.png)

![[4-(2,2-Difluoroethoxy)pyridin-2-yl]-(4-prop-2-ynylpiperazin-1-yl)methanone](/img/structure/B2914366.png)

![3-fluoro-4-methoxy-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)benzamide](/img/structure/B2914368.png)